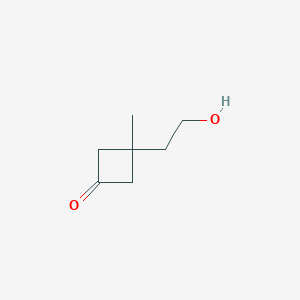
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure This compound is characterized by a hydroxyethyl group and a methyl group attached to the cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the use of 3-methylcyclobutanone and ethylene glycol in the presence of an acid catalyst. This reaction requires heating to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or amines can react with the hydroxyethyl group in the presence of a base.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)-3-methylcyclobutan-1-one.
Reduction: The major product is 3-(2-hydroxyethyl)-3-methylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: This compound has a similar hydroxyethyl group but differs in its core structure.
2-Hydroxyethyl methacrylate: It shares the hydroxyethyl group but has a different functional group and application.
Uniqueness
3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
113994-98-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2-3-8)4-6(9)5-7/h8H,2-5H2,1H3 |
InChIキー |
GHLRIOGPBCXWPZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)

![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
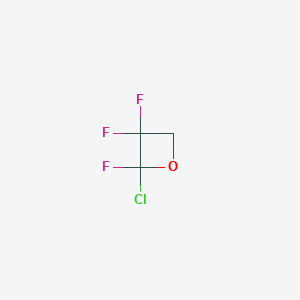
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
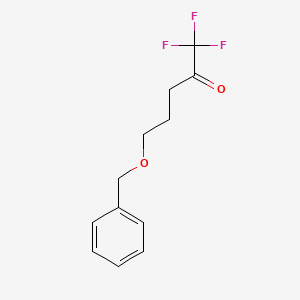
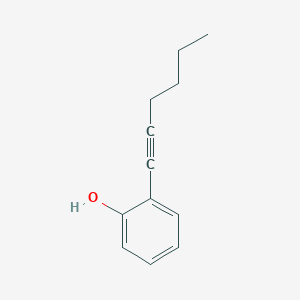
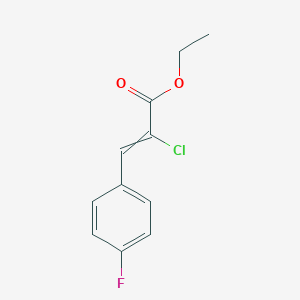
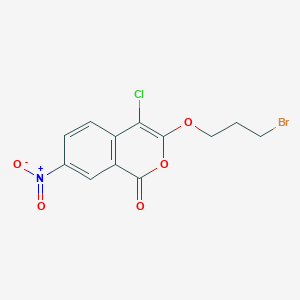
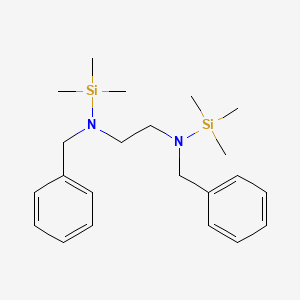
![N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide](/img/structure/B14290750.png)
